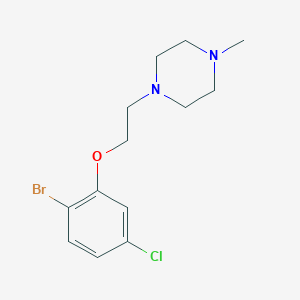
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine is a chemical compound with a complex structure, characterized by the presence of bromine, chlorine, and piperazine moieties
Métodos De Preparación
The synthesis of 1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-bromo-5-chlorophenol with ethylene oxide to form 2-(2-bromo-5-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand for specific receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-methylpiperazine can be compared with similar compounds, such as:
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: This compound has a similar structure but contains a morpholine ring instead of a piperazine ring. It may exhibit different chemical and biological properties due to this structural difference.
1-(2-(2-Bromo-5-chlorophenoxy)ethyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which may affect its reactivity and biological activity.
2-(2-Bromo-5-chlorophenoxy)ethanol: This intermediate compound is used in the synthesis of this compound and has different chemical properties due to the presence of a hydroxyl group.
Propiedades
Fórmula molecular |
C13H18BrClN2O |
|---|---|
Peso molecular |
333.65 g/mol |
Nombre IUPAC |
1-[2-(2-bromo-5-chlorophenoxy)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H18BrClN2O/c1-16-4-6-17(7-5-16)8-9-18-13-10-11(15)2-3-12(13)14/h2-3,10H,4-9H2,1H3 |
Clave InChI |
TVEWNJMZVBBOST-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCOC2=C(C=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

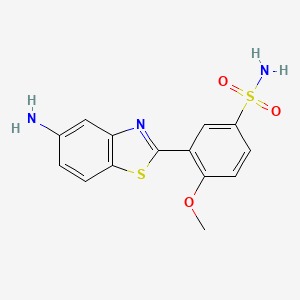
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
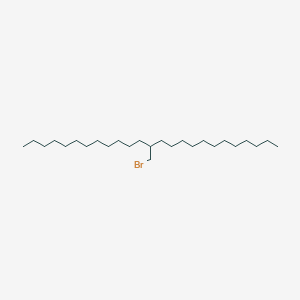
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
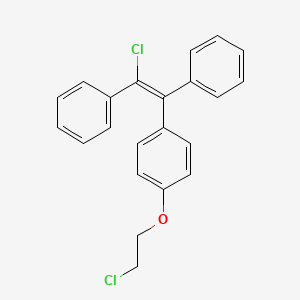

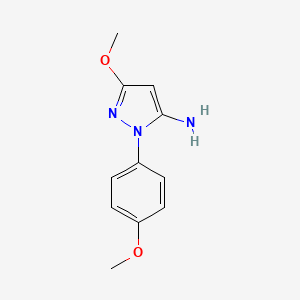
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)

![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
